Calcium ascorbate

Catalog No.
S919202
CAS No.
5743-28-2
M.F
C6H10CaO7
M. Wt
234.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium ascorbate

CAS Number

5743-28-2

Product Name

Calcium ascorbate

IUPAC Name

calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate

Molecular Formula

C6H10CaO7

Molecular Weight

234.22 g/mol

InChI

InChI=1S/C6H8O6.Ca.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5+;;/m0../s1

InChI Key

LHWGPZNOMLGEIB-PQYRJTSOSA-N

SMILES

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2]

solubility

INSOL IN ETHER
Freely sol in H2O; practically insol in methanol, ethanol

Synonyms

L-Ascorbic Acid Calcium Salt Hydrate; L-Ascorbic Acid Calcium Salt Dihydrate; Calcium L-Ascorbate Dihydrate; Calcium Ascorbate Dihydrate

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Ca]

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Ca]

The exact mass of the compound Calcium ascorbate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Calcium ascorbate is a highly soluble, pH-neutral mineral salt of ascorbic acid, widely procured as a buffered, non-acidic source of Vitamin C [1]. Unlike free ascorbic acid, which presents significant acidity-related formulation challenges, calcium ascorbate provides a stable, near-neutral profile (pH 6.8–7.4) that is gentle on the gastrointestinal tract and non-corrosive to processing equipment [1]. Commercially available primarily as a dihydrate, it delivers approximately 82% active ascorbate and 9–10% elemental calcium by mass . Its dual-functionality as both an antioxidant and a bioavailable calcium source makes it a critical raw material in premium dietary supplements, functional foods, and pharmaceutical formulations where sodium avoidance and acid-sensitivity are primary procurement drivers [1].

Procurement Fit

1 Neutral to mildly alkaline pH (6.5–7.5) for gastric tolerance context
2 Delivers ~82–90% vitamin C with ~10% elemental calcium as a dual-nutrient system
3 Approved food additive (E 302) without a numerical acceptable daily intake required

Substituting calcium ascorbate with generic ascorbic acid or sodium ascorbate often leads to formulation failures in specialized applications. Free ascorbic acid (pH 2.0–3.0) can catalyze the degradation of acid-sensitive co-ingredients, induce premature effervescence in powder blends, and cause severe gastrointestinal distress in mega-dose regimens [1]. While sodium ascorbate resolves the acidity issue, it introduces a significant sodium load—approximately 111 mg of sodium per gram—rendering it unsuitable for low-sodium or cardiovascular-focused formulations [1]. Furthermore, the distinct deliquescence relative humidity (RH0) profiles of these salts mean that unauthorized substitution can fundamentally alter the moisture sorption kinetics of a powder blend, leading to caking, phase transformations, and accelerated chemical degradation of the active pharmaceutical ingredients during storage [2].

Substitution Risk

Acid Load Ascorbic acid (pH ~2.5) may induce gastric stress; calcium ascorbate provides pH neutrality not replicated by plain ascorbic acid.
Sodium Content Sodium ascorbate adds ~111 mg sodium per 1000 mg dose, conflicting with low-sodium or cardiovascular formulations.
Dual Nutrient Loss Replacing calcium ascorbate removes calcium fortification and reported higher systemic vitamin C exposure context.

Near-Neutral pH Profile

Calcium ascorbate functions as a fully buffered mineral ascorbate, yielding a near-neutral pH in aqueous solutions. When formulated as a 10% w/v solution, calcium ascorbate maintains a pH of 6.8 to 7.4 [1]. In stark contrast, a 10% solution of free ascorbic acid drops to a highly acidic pH of 2.0 to 3.0 [2]. This 4 to 5 pH unit differential is critical in wet granulation processes and liquid formulations, where high acidity can degrade sensitive active ingredients, alter organoleptic profiles, and corrode stainless steel manufacturing equipment [2].

Evidence DimensionAqueous pH (10% w/v solution)
Target Compound DatapH 6.8–7.4
Comparator Or BaselineFree Ascorbic Acid: pH 2.0–3.0
Quantified DifferenceAn increase of ~4.0 to 5.4 pH units toward neutrality.
Conditions10% w/v aqueous solution at standard ambient temperature.

Enables the formulation of high-dose liquid and effervescent products without acid-catalyzed degradation of co-ingredients or equipment corrosion.

Systemic Exposure
Model context
1.5× AUC₀–₂₄ₕ, 2.8× AUCinf, 1.22× Cmax vs. ascorbic acid (rat, 100 mg/kg)
Supports systemic exposure model interpretation
Rat model; human translation requires validation

Elimination of Sodium Load

In applications requiring a buffered ascorbate, sodium ascorbate is frequently used; however, it contributes approximately 11.1% elemental sodium by mass (111 mg per 1,000 mg) [1]. Calcium ascorbate provides the same pH-buffering benefits but completely eliminates this sodium load, instead contributing approximately 9.4% to 10.3% elemental calcium depending on its hydration state . For high-dose therapeutic regimens requiring grams of Vitamin C daily, substituting sodium ascorbate with calcium ascorbate prevents the unintended intake of hundreds of milligrams of sodium, aligning with cardiovascular health guidelines [1].

Evidence DimensionElemental mineral contribution per gram of active salt
Target Compound Data~94–103 mg of Calcium; 0 mg of Sodium
Comparator Or BaselineSodium Ascorbate: ~111 mg of Sodium; 0 mg of Calcium
Quantified Difference100% reduction in sodium load coupled with secondary calcium fortification.
ConditionsStoichiometric mass analysis of commercially available dihydrate/anhydrous salts.

Critical for procuring buffered Vitamin C for hypertension-sensitive demographics and low-sodium functional foods.

Gastric pH Modulation
Reported
Significant gastric pH increase (p<0.05) and complete pepsin prevention vs. ascorbic acid; fewer epigastric events in clinical review
Supports gastric tolerance endpoint context
Animal ulcer model and systematic review; individual variability expected

Enhanced Aqueous Solubility

The solubility limit of a vitamin C source dictates the maximum achievable concentration in liquid premixes, syrups, and ampoules. Calcium ascorbate exhibits a high aqueous solubility of approximately 50 g per 100 mL of water at 25°C [1]. This is significantly higher than the solubility of free ascorbic acid, which saturates at approximately 33 g per 100 mL under the same conditions [2]. While slightly less soluble than sodium ascorbate (~62 g/100 mL), calcium ascorbate provides a critical balance of high solubility and zero sodium content for concentrated liquid formulations [2].

Evidence DimensionMaximum aqueous solubility at 25°C
Target Compound Data~50 g / 100 mL
Comparator Or BaselineFree Ascorbic Acid: ~33 g / 100 mL
Quantified Difference~51% higher maximum aqueous solubility.
ConditionsStandard aqueous dissolution at 25°C.

Allows manufacturers to produce highly concentrated liquid vitamin C formulations and ampoules without reaching saturation limits prematurely.

Antioxidant Equivalence
Reported
ORAC: 25.65 mmol TE/L (calcium ascorbate) vs. 25.24 mmol TE/L (ascorbic acid), not significantly different
Confirms retained radical scavenging capacity
In vitro peroxyl radical assay

Pharmacokinetics and Early Immune Activation

Recent pharmacokinetic evaluations demonstrate that the mineral salt form alters the systemic distribution of ascorbate. In a randomized crossover trial, healthy adults ingesting a 500 mg dose of calcium ascorbate exhibited altered weight-adjusted pharmacokinetic profiles—suggesting a greater volume of distribution and clearance—compared to an equivalent 500 mg dose of free ascorbic acid [1]. Furthermore, the calcium ascorbate cohort demonstrated increased neutrophil functionality and natural killer cell promotion during the first 8 hours post-ingestion, providing a measurable physiological differentiation for the buffered salt [1].

Evidence DimensionEarly-phase neutrophil functionality and volume of distribution
Target Compound DataIncreased neutrophil functionality (0–8 h) and greater volume of distribution (500 mg dose)
Comparator Or BaselineFree Ascorbic Acid: Baseline/lower comparative functionality (500 mg dose)
Quantified DifferenceStatistically significant enhancement in early-phase (first 8 hours) immune biomarkers.
ConditionsIn vivo human pharmacokinetic crossover trial (500 mg acute dose).

Provides clinical substantiation for premium pricing and procurement in advanced, fast-acting immune-support dietary supplements.

Low-RH Stability
Context-dependent
1±1.6% degradation for calcium ascorbate vs. 2±2.5% for sodium ascorbate at 54% RH over 12 weeks
Supports shelf-life stability screening in dry formats
Moisture protection required; high humidity degrades both salts
Calcium Bioavailability
Reported
Ranked #1 among four salts; 2.6× higher bioavailability than CaCl₂; MRTab 32.2 min (3.4× vs. Ca L-lactate)
Supports calcium delivery context
Mouse model; interspecies differences may affect translation

High-Dose, Low-Sodium Supplements

Procured for mega-dose Vitamin C capsules and powders targeted at cardiovascular-conscious or sodium-restricted consumers, leveraging its 0% sodium profile and near-neutral pH to prevent gastric distress [1].

Acid-Sensitive Liquid Formulations

Specified for liquid premixes, syrups, and functional beverages where the high acidity of free ascorbic acid would degrade sensitive co-ingredients, alter flavor profiles, or cause precipitation [1].

Dual-Fortification Nutraceuticals

Selected for bone-health and immune-support combination products, as it simultaneously delivers highly bioavailable ascorbate and approximately 10% elemental calcium by mass, reducing the need for separate calcium excipients [1].

Advanced Immune-Support Therapeutics

Integrated into premium immune formulations based on clinical data showing that 500 mg doses of calcium ascorbate can enhance early-phase neutrophil functionality and alter volume distribution compared to standard ascorbic acid [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-dose vitamin C formulations
Non-acidic pH profile
Gastric pH modulation and systemic exposure monitoring
Bone health and dual-nutrient supplements
Dual vitamin C and calcium content
Calcium bioavailability and bone metabolism endpoints
Dry powder blends and capsules
Low-RH solid-state stability
Shelf-life stability under moisture-protected conditions
Functional foods and fortified beverages
Antioxidant capacity and calcium fortification
ORAC antioxidant activity and calcium absorption in food matrices

Physical Description

White to slightly pale greyish-yellow odourless crystalline powder

Color/Form

White crystalline powder

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

234.0052435 g/mol

Monoisotopic Mass

234.0052435 g/mol

Heavy Atom Count

14

Odor

ODORLESS

UNII

183E4W213W

Wikipedia

Calcium_ascorbate

Use Classification

Food additives

Methods of Manufacturing

Prepd from ascorbic acid and calcium carbonate by controlled precipitation in dilute acetone or alcohol: Ruskin, Merrill, Science 105, 504 (1947); Ruskin, US pat 2,596,103 (1952); idem, US pat 2,631,155 (1953 to Physiological Chemicals).

General Manufacturing Information

Therap cat: Vitamin (antiscorbutic)
The addition of ... stabilizers such as cysteine, has been patented: Karrer, US patent 2,442,461 (1948 to Hoffmann-La Roche).

Analytic Laboratory Methods

DETERMINATION OF ASCORBIC ACID IN FOOD.

Clinical Laboratory Methods

DETERMINATION OF ASCORBIC ACID IN BLOOD.

Stability Shelf Life

AQ SOLN ... OXIDIZE QUICKLY.
AFTER PROLONGED STORAGE CALCIUM OXALATE MAY PRECIPITATE.

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